

Spectroscopic Analysis of Ethylidene Diacetate: A Technical Guide

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Compound of Interest

Compound Name: *Ethylidene diacetate*

Cat. No.: *B166149*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethylidene diacetate**, a key organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations to aid in structural elucidation and analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **ethylidene diacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **ethylidene diacetate** exhibits two distinct signals corresponding to the two different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	Quartet (q)	1H	CH
~2.0	Singlet (s)	6H	2 x CH ₃ (acetate)
~1.4	Doublet (d)	3H	CH ₃ (ethylidene)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum shows four signals, confirming the presence of four unique carbon environments.

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester carbonyl)
~95	CH (acetal)
~21	CH ₃ (acetate)
~20	CH ₃ (ethylidene)

Infrared (IR) Spectroscopy

The IR spectrum of **ethylidene diacetate** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1370	Medium	C-H bend (methyl)
~2980	Medium	C-H stretch (alkane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **ethylidene diacetate** results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the molecule.

m/z	Relative Abundance (%)	Proposed Fragment
103	High	$[M - OCCH_3]^+$
87	High	$[M - COOCH_3]^+$
43	Base Peak	$[CH_3CO]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (1H and ^{13}C)

Sample Preparation: A solution of **ethylidene diacetate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.

1H NMR Acquisition Parameters:

- **Pulse Sequence:** A standard single-pulse experiment.
- **Spectral Width:** Approximately 12 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 8-16 scans are typically sufficient for a high signal-to-noise ratio.

- Referencing: The residual solvent peak of CDCl_3 ($\delta \approx 7.26$ ppm) is used as an internal reference.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans are typically required due to the low natural abundance of ^{13}C .
- Referencing: The solvent peak of CDCl_3 ($\delta \approx 77.16$ ppm) is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As **ethylidene diacetate** is a liquid, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Instrumentation: A standard FT-IR spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty sample compartment is recorded prior to the sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

- **Column:** A non-polar capillary column (e.g., DB-5ms).
- **Injector Temperature:** 250 °C.
- **Oven Temperature Program:** Initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at a rate of 10 °C/min.
- **Carrier Gas:** Helium at a constant flow rate.

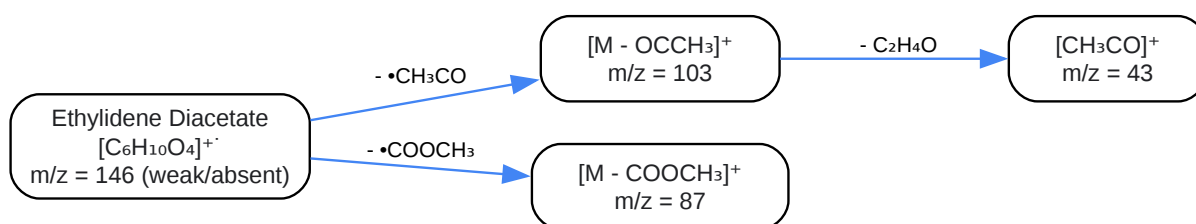
MS Conditions:

- **Ionization Mode:** Electron Ionization (EI).
- **Electron Energy:** 70 eV.
- **Source Temperature:** 230 °C.
- **Mass Range:** m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway for **ethylidene diacetate**.

Caption: Molecular structure of **ethylidene diacetate**.



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Caption: Proposed EI-MS fragmentation pathway of **ethylidene diacetate**.

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